molecular formula C20H21N5O3 B2620048 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one CAS No. 2379985-52-9

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one

Cat. No. B2620048
CAS RN: 2379985-52-9
M. Wt: 379.42
InChI Key: GIUOKGXWSLHYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one, also known as QNZ, is a quinazolinone derivative that has gained significant attention in the field of scientific research. QNZ has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one exerts its therapeutic effects by inhibiting the activity of various enzymes involved in the signaling pathways of inflammation and cancer. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one inhibits the activity of NF-κB, which is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one also inhibits the activity of STAT3, which is a transcription factor that regulates cell growth and differentiation. By inhibiting the activity of these enzymes, 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one can prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the development of inflammation. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has also been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has also been found to regulate the activity of immune cells, such as T cells and B cells, which play a crucial role in the development of autoimmune disorders.

Advantages And Limitations For Lab Experiments

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has also been extensively studied, and its mechanism of action is well understood. However, 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one. One direction is the development of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one derivatives with improved potency and selectivity. Another direction is the study of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one in combination with other drugs to enhance its therapeutic effects. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one can also be studied in the context of specific diseases, such as cancer and autoimmune disorders, to understand its potential therapeutic effects. Finally, 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one can be studied in animal models to understand its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one is a quinazolinone derivative that has shown promising results in the treatment of various diseases. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has been extensively studied for its potential therapeutic effects, and its mechanism of action is well understood. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one, including the development of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one derivatives, the study of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one in combination with other drugs, and the study of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one in animal models.

Synthesis Methods

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by the reaction of the resulting product with 3-(pyrimidin-2-yloxymethyl)piperidine. The final step involves the cyclization of the resulting intermediate to form 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one. The synthesis of 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has been extensively studied for its potential therapeutic effects. It has been shown to inhibit the activity of various enzymes, including NF-κB, IKK, and STAT3, which play a crucial role in the development and progression of several diseases. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has been found to have anti-inflammatory, anti-cancer, and immunomodulatory effects. 3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one has also been studied for its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-10-3-5-15(11-24)13-28-20-21-8-4-9-22-20/h1-2,4,6-9,14-15H,3,5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUOKGXWSLHYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.